3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-11-10-18-8-6-14(7-9-18)17-16(19)13-4-3-5-15(12-13)21-2/h3-5,12,14H,6-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKKOWYWHBGREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diketones or 1,5-diamines.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Coupling with Benzamide: The final step involves coupling the piperidine derivative with a benzamide precursor under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of 3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or piperidine derivatives.
Scientific Research Applications
3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets in the body. These targets may include:
Receptors: Binding to neurotransmitter receptors, modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability.
Comparison with Similar Compounds
Substituent Analysis
Key structural variations among analogs include:
- Piperidine substitution: The 1-(2-methoxyethyl) group distinguishes the target compound from others with simpler (e.g., 1-methyl) or bulkier (e.g., 1-(4-aminobenzyl)) substituents .
- Benzamide modifications : The 3-methoxy group contrasts with analogs featuring trifluoromethyl (e.g., compound 8a), fluoro (e.g., compound 8b), or pyrazine (e.g., compound 6h) substituents .
Molecular Weight and Spectral Data
- Target Compound: Molecular weight is estimated at ~363.4 g/mol (based on C₁₈H₂₇N₂O₃). No direct MS/NMR data are provided in the evidence.
- Analog Data :
The higher molecular weight of the target compound compared to simpler analogs (e.g., ) reflects the addition of the 2-methoxyethyl group.
Functional Group Impact
- Methoxyethyl vs. Methyl : The 2-methoxyethyl group may enhance solubility or modulate receptor binding compared to 1-methylpiperidine analogs .
- Benzamide Substituents : Electron-withdrawing groups (e.g., CF3 in 6e) likely alter electronic properties and bioactivity compared to the electron-donating 3-methoxy group .
Biological Activity
3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a novel compound characterized by its unique structural features, including a benzamide core, methoxy groups, and a piperidine moiety. Its molecular formula is , which indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's design suggests potential interactions with various biological targets, particularly in neuropharmacology.
The biological activity of 3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The piperidine moiety enhances binding affinity, while the methoxy groups may improve specificity towards certain biological pathways. This suggests potential applications in pharmacology, especially concerning receptor modulation and neuropharmacological effects.
Interaction Studies
Interaction studies have revealed that this compound binds to various receptors and enzymes, which is crucial for understanding its pharmacodynamics. These interactions can provide insights into its efficacy and safety profiles when used in biological systems. For instance, compounds with similar structural features have demonstrated diverse biological activities, including anti-inflammatory and anticancer effects .
Comparative Biological Activity
To illustrate the biological activity of 3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide compared to related compounds, the following table summarizes several structurally similar compounds along with their reported activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-one | Contains piperidine; different substituents | Varies significantly from benzamides |
| 3-Methoxy-N-[1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-YL]benzamide | Triazole group addition | Potentially different receptor interactions |
| 4-Methoxy-N-[piperidin-4-YL]benzamide | Lacks methoxyethyl side chain | Different pharmacological profile |
This table highlights the uniqueness of 3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide due to its specific combination of functional groups, which may confer distinct biological activities compared to other similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of methoxy-substituted compounds. For example:
- Antiproliferative Activity : In a study involving various methoxy-substituted benzimidazole derivatives, some showed significant antiproliferative activity against cancer cell lines (e.g., MCF-7) with IC50 values ranging from 1.2 to 5.3 μM . While specific data on 3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is limited, its structural similarities suggest potential for similar activity.
- Antioxidative and Antibacterial Activity : Other derivatives bearing similar functional groups demonstrated pronounced antioxidative activity and moderate antibacterial effects against strains like E. faecalis . This indicates that compounds with methoxy substitutions can influence oxidative stress responses and microbial resistance.
- Enzyme Inhibition : Compounds containing piperidine moieties have been evaluated for their enzyme inhibitory activities (e.g., acetylcholinesterase inhibition), which are vital for therapeutic applications in neurodegenerative diseases . The potential of 3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide as an enzyme inhibitor remains an area for further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
